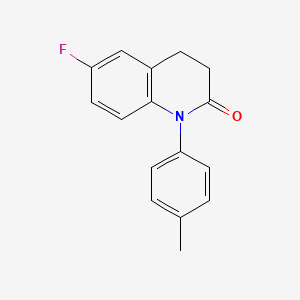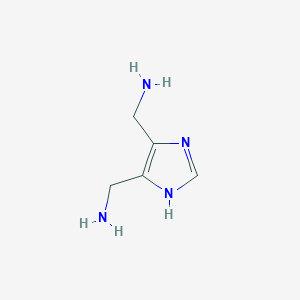![molecular formula C10H24N2O3Si B14222371 N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine CAS No. 497953-04-5](/img/structure/B14222371.png)
N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine is an organosilane compound with the molecular formula C10H27N3O3Si. It is commonly used as a coupling agent, surface modifier, and crosslinking agent in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine typically involves the reaction of diethylenetriamine with trimethoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process includes purification steps to obtain a high-purity product suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanol groups.
Condensation: Forms siloxane bonds with other silane compounds.
Amination: Reacts with amines to form amine-functionalized products
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, and amines. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products
The major products formed from these reactions include silanol-functionalized compounds, siloxane networks, and amine-functionalized materials .
Applications De Recherche Scientifique
N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomaterials to enhance their biocompatibility.
Medicine: Utilized in drug delivery systems to improve the stability and efficacy of therapeutic agents.
Industry: Applied in coatings, adhesives, and sealants to enhance their performance and durability
Mécanisme D'action
The mechanism of action of N1-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine involves the formation of covalent bonds with various substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of strong siloxane bonds, enhancing the adhesion and stability of the modified materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N- [3-(Trimethoxysilyl)propyl]ethylenediamine
- N- [3-(Trimethoxysilyl)propyl]-N’- (2-aminoethyl)ethylenediamine
- Trimethoxy (9-amino-4,7-diazanonane-1-yl)silane
Uniqueness
N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine is unique due to its ability to form stable siloxane bonds and its versatility in various applications. Its structure allows for efficient coupling and surface modification, making it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
497953-04-5 |
|---|---|
Formule moléculaire |
C10H24N2O3Si |
Poids moléculaire |
248.39 g/mol |
Nom IUPAC |
N'-ethenyl-N-(3-trimethoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H24N2O3Si/c1-5-11-8-9-12-7-6-10-16(13-2,14-3)15-4/h5,11-12H,1,6-10H2,2-4H3 |
Clé InChI |
HYIDDAASLFHRQS-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCNCCNC=C)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


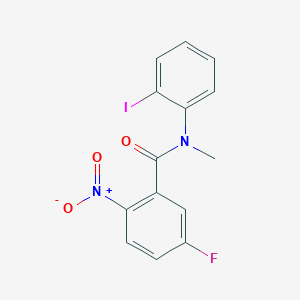
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14222301.png)

![Bicyclo[2.2.1]heptan-2-yl but-2-enoate](/img/structure/B14222321.png)
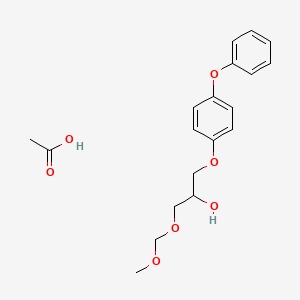
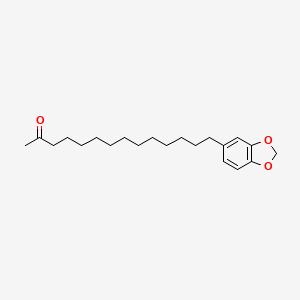
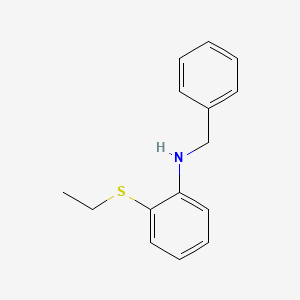
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)-](/img/structure/B14222358.png)
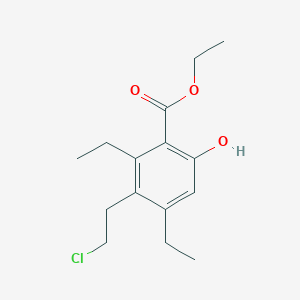

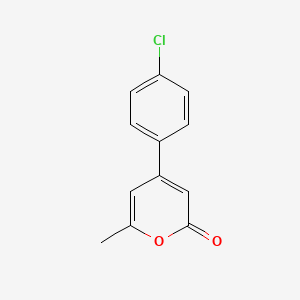
![1-Bromo-4-[(4-bromobutyl)disulfanyl]butane](/img/structure/B14222380.png)
